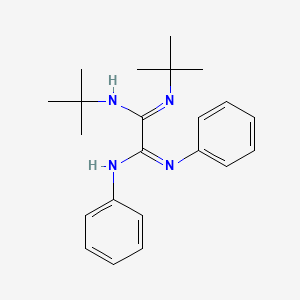
(1Z,2E)-N~1~,N'~1~-Di-tert-butyl-N~2~,N'~2~-diphenylethanediimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of chemistry and industry. This compound features two phenyl groups and two tert-butyl groups attached to an ethanediimidamide backbone, which contributes to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide typically involves the reaction of di-tert-butylamine with benzaldehyde under specific conditions to form the intermediate imine. This intermediate is then subjected to further reactions, including hydrogenation and cyclization, to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as crystallization and distillation are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties in treating certain diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide analogs: Compounds with similar structural motifs but different substituents.
Di-tert-butyl imidamides: Compounds with similar tert-butyl groups but different aromatic substituents.
Uniqueness
(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide stands out due to its specific combination of tert-butyl and phenyl groups, which confer unique reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
121264-09-3 |
|---|---|
Fórmula molecular |
C22H30N4 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
2-N,2-N'-ditert-butyl-1-N,1-N'-diphenylethanediimidamide |
InChI |
InChI=1S/C22H30N4/c1-21(2,3)25-20(26-22(4,5)6)19(23-17-13-9-7-10-14-17)24-18-15-11-8-12-16-18/h7-16H,1-6H3,(H,23,24)(H,25,26) |
Clave InChI |
BJJWNXWMMSYENT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=NC(C)(C)C)C(=NC1=CC=CC=C1)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B14284152.png)
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide](/img/structure/B14284155.png)
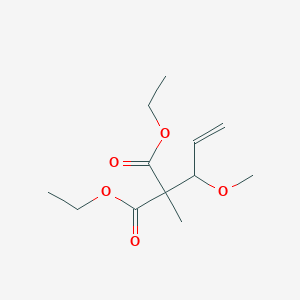

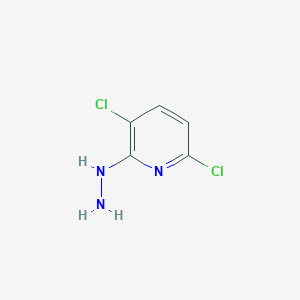
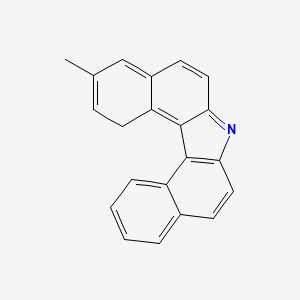
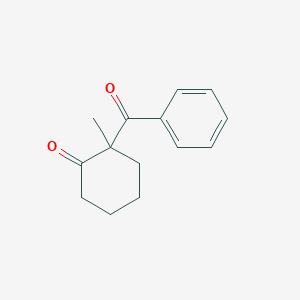
![N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14284204.png)

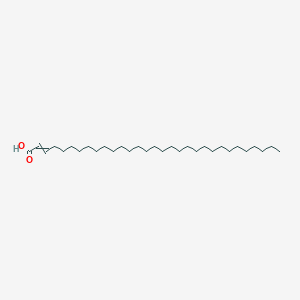
![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
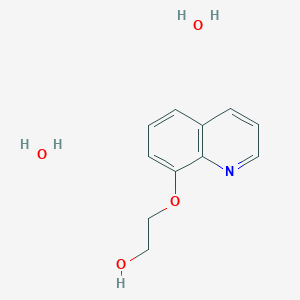

![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
